molecular formula C18H29NO B8459512 1-Phenyl-1-(piperidin-3-yl)heptan-1-ol

1-Phenyl-1-(piperidin-3-yl)heptan-1-ol

Cat. No. B8459512
M. Wt: 275.4 g/mol
InChI Key: MSUJFFKEFGWVLZ-UHFFFAOYSA-N
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Patent
US08455521B2

Procedure details

A mixture of tert-Butyl 3-(1-hydroxy-1-phenylheptyl)piperidine-1-carboxylate, obtained as described above, in CH3CN (40 mL) and 2 N HCl (40 mL) was vigorously stirred at rt for 20 h. 60 mL of the reaction mixture was quenched with saturated NaHCO3, extracted three times with EtOAc, and dried over Na2SO4. The crude product (0.2709 g, 80% in two steps) was used without further purification. LC-MS (3 min) tR=1.29 min in 3 min chromatography, m/z 276 (MH+).
Name
tert-Butyl 3-(1-hydroxy-1-phenylheptyl)piperidine-1-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]([CH:15]1[CH2:20][CH2:19][CH2:18][N:17](C(OC(C)(C)C)=O)[CH2:16]1)([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)[CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8].Cl>CC#N>[C:9]1([C:2]([CH:15]2[CH2:20][CH2:19][CH2:18][NH:17][CH2:16]2)([OH:1])[CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8])[CH:10]=[CH:11][CH:12]=[CH:13][CH:14]=1

Inputs

Step One
Name
tert-Butyl 3-(1-hydroxy-1-phenylheptyl)piperidine-1-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC(CCCCCC)(C1=CC=CC=C1)C1CN(CCC1)C(=O)OC(C)(C)C
Step Two
Name
Quantity
40 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
40 mL
Type
solvent
Smiles
CC#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
obtained
CUSTOM
Type
CUSTOM
Details
60 mL of the reaction mixture was quenched with saturated NaHCO3
EXTRACTION
Type
EXTRACTION
Details
extracted three times with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
The crude product (0.2709 g, 80% in two steps) was used without further purification

Outcomes

Product
Details
Reaction Time
3 min
Name
Type
Smiles
C1(=CC=CC=C1)C(CCCCCC)(O)C1CNCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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